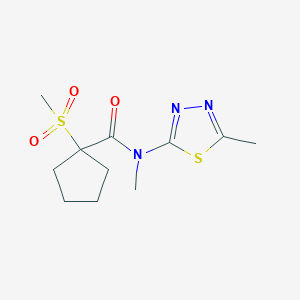![molecular formula C16H18F3NO4 B7356094 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid](/img/structure/B7356094.png)
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid, also known as TFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a non-competitive antagonist of the glycine receptor, which is a member of the ligand-gated ion channel family. The glycine receptor is involved in the regulation of neurotransmitter release and synaptic plasticity, and is therefore an important target for drug discovery.
Wirkmechanismus
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid acts as a non-competitive antagonist of the glycine receptor, binding to a site on the receptor that is distinct from the glycine binding site. This results in a reduction in the activity of the receptor and a decrease in the flow of chloride ions into the neuron, which can lead to changes in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic transmission and plasticity in the central nervous system. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid is its specificity for the glycine receptor, which allows for the selective modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water and other common solvents.
Zukünftige Richtungen
There are many potential future directions for research on 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid and its applications in scientific research. Some possible areas of investigation include the development of more efficient synthesis methods for this compound, the use of this compound in the study of other ligand-gated ion channels, and the exploration of the therapeutic potential of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on synaptic transmission and plasticity, and to identify potential side effects or limitations of its use in research and therapeutic applications.
Synthesemethoden
The synthesis of 3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid involves several steps, including the reaction of 4-trifluoromethylbenzoyl chloride with 3-aminophenylpropanoic acid, followed by the addition of oxalyl chloride and the subsequent reaction with 1,3-dioxane. This method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
3-[3-[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid has been used in a variety of scientific research applications, including studies on the glycine receptor and its role in synaptic transmission and plasticity. This compound has also been used to investigate the effects of glycine receptor antagonists on neuronal activity and behavior in animal models.
Eigenschaften
IUPAC Name |
3-[3-[[4-(trifluoromethyl)oxane-4-carbonyl]amino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c17-16(18,19)15(6-8-24-9-7-15)14(23)20-12-3-1-2-11(10-12)4-5-13(21)22/h1-3,10H,4-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQZOKNZFDMGDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)NC2=CC=CC(=C2)CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R)-2-(6-methylquinolin-5-yl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7356016.png)
![(1S,6R)-2-(3-carboxy-4-methylphenyl)sulfonyl-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7356017.png)

![[3-(2,6-dichlorophenyl)-1H-pyrrol-2-yl]-(2,6-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7356040.png)
![5-[2-(furan-2-yl)morpholin-4-yl]-4-(2-methylpropyl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide](/img/structure/B7356050.png)

![3-[[[4-(Trifluoromethyl)oxane-4-carbonyl]amino]methyl]benzoic acid](/img/structure/B7356072.png)
![2-(2,6-dimethylphenyl)-N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7356076.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356081.png)
![2-(2,6-dimethylphenyl)-N-[2-[3-(methylcarbamoyl)phenyl]ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356083.png)
![[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7356087.png)
![2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7356100.png)
![2-(2,6-dimethylphenyl)-N-[2-(1-methyltetrazol-5-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7356108.png)
![N-[4-(dimethylamino)pyrimidin-2-yl]-2-(2,6-dimethylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7356115.png)